molecular formula C14H11FN4O3 B1392568 Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1242885-75-1

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1392568
CAS No.: 1242885-75-1
M. Wt: 302.26 g/mol
InChI Key: SYFPDRVUSMQBDU-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple ring systems. The complete systematic name is this compound, which accurately describes the connectivity and substitution pattern of all constituent structural elements. The nomenclature begins with the ethyl ester functionality, followed by the oxadiazole ring system as the parent structure, with the pyrazole substituent and its associated fluorophenyl group designated as substituents at the 3-position of the oxadiazole ring.

The structural formula reveals a molecular framework built around the 1,2,4-oxadiazole heterocycle, which serves as the central connecting unit between the ethyl carboxylate group and the substituted pyrazole system. The pyrazole ring adopts the 1H-tautomeric form in its systematic nomenclature, indicating the position of the hydrogen atom on the nitrogen-containing heterocycle. The 4-fluorophenyl substituent is attached to the N-1 position of the pyrazole ring, creating a three-ring system with significant potential for intermolecular interactions and biological activity.

Alternative systematic nomenclatures documented in chemical databases include variations in the ordering and description of substituents, such as "1,2,4-oxadiazole-5-carboxylic acid, 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-, ethyl ester," which emphasizes the carboxylic acid derivative nature of the compound. This nomenclature approach highlights the ester functionality as a modification of the parent carboxylic acid structure, providing insight into potential synthetic strategies and chemical reactivity patterns.

Chemical Abstracts Service Registry Number and Molecular Descriptors

The Chemical Abstracts Service registry number for this compound has been documented with some variation across different chemical databases and suppliers. The primary registry number identified is 1333915-48-2, as reported by multiple commercial chemical suppliers and databases. However, alternative registry numbers including 1242885-75-1 have also been associated with this compound structure in certain databases, potentially reflecting different registration processes or structural interpretations.

The molecular formula is consistently reported as C₁₄H₁₁FN₄O₃ across all major chemical databases and suppliers, indicating a composition of fourteen carbon atoms, eleven hydrogen atoms, one fluorine atom, four nitrogen atoms, and three oxygen atoms. The molecular weight has been calculated as 302.26 grams per mole using standard atomic masses, reflecting the combined contribution of all constituent elements within the molecular structure. This molecular weight places the compound within the range typically associated with small molecule pharmaceutical candidates and synthetic intermediates.

Molecular Descriptor Value Source
Molecular Formula C₁₄H₁₁FN₄O₃
Molecular Weight 302.26 g/mol
Primary Chemical Abstracts Service Number 1333915-48-2
Alternative Chemical Abstracts Service Number 1242885-75-1
PubChem Compound Identifier 50742447

Additional molecular descriptors include the compound's classification as a specialty chemical material, reflecting its current primary use in research and development applications rather than large-scale commercial production. The compound demonstrates the structural characteristics typical of modern pharmaceutical intermediates, combining multiple heteroatom-containing ring systems with strategically placed functional groups designed to optimize biological activity and synthetic accessibility.

Isomeric Variations and Tautomeric Forms

The structural complexity of this compound introduces several possibilities for isomeric variations and tautomeric equilibria, particularly involving the pyrazole ring system and the oxadiazole heterocycle. The pyrazole moiety can exist in multiple tautomeric forms, with the 1H-pyrazole form being the predominant species under most conditions, as indicated by the systematic nomenclature. Research on related pyrazole-containing compounds has demonstrated that tautomeric equilibria can be influenced by solvent polarity, temperature, and the presence of hydrogen bonding interactions with neighboring functional groups.

The 1,2,4-oxadiazole ring system itself is generally considered to be in a stable aromatic form without significant tautomeric contributions under normal conditions. However, the substitution pattern and electronic effects from the attached pyrazole and carboxylate groups may influence the electron distribution within the oxadiazole ring. Studies on similar oxadiazole derivatives have shown that the presence of electron-withdrawing or electron-donating substituents can affect the reactivity and stability of the heterocyclic system, potentially leading to variations in chemical behavior and biological activity.

The fluorine substitution on the phenyl ring introduces additional considerations for isomeric variations, although the para-position substitution pattern (4-fluorophenyl) represents a single constitutional isomer. The presence of the fluorine atom affects the electronic properties of the entire molecular system through inductive effects, potentially influencing the tautomeric equilibria of the connected heterocyclic systems. Computational studies on related fluorinated heterocyclic compounds have suggested that fluorine substitution can stabilize certain tautomeric forms through favorable electrostatic interactions and modified hydrogen bonding patterns.

Research into the tautomeric behavior of structurally related compounds has revealed that protic solvents can significantly influence the equilibrium position between different tautomeric forms of pyrazole-containing molecules. In the case of this compound, the lactim-lactam tautomerism observed in similar heterocyclic systems may play a role in determining the compound's chemical reactivity and biological activity profile. The specific tautomeric form predominant in solution or solid state can affect the compound's ability to interact with biological targets and participate in chemical transformations.

Properties

IUPAC Name

ethyl 3-[1-(4-fluorophenyl)pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c1-2-21-14(20)13-17-12(18-22-13)9-7-16-19(8-9)11-5-3-10(15)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFPDRVUSMQBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CN(N=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

A classical route for synthesizing 1,2,4-oxadiazoles involves cyclocondensation of amidoximes with activated carboxylic acids or their derivatives. This method is well-documented in literature and has been adapted for various substituted oxadiazoles, including derivatives with aromatic and heteroaromatic groups.

  • Procedure : Amidoximes are reacted with acyl chlorides, esters, or activated acids in refluxing solvents such as toluene or THF, often with catalysts like potassium carbonate or pyridine to facilitate cyclization.
  • Reaction Conditions : Typically, reflux temperatures (around 80-120°C) are employed, with reaction times ranging from 2 to 24 hours.
  • Yield Data : Yields vary from moderate (~50%) to excellent (~95%), depending on substituents and reaction conditions.

Microwave-Assisted Cyclization

Recent advancements favor microwave irradiation (MWI) to accelerate heterocycle formation:

  • Procedure : Amidoximes and carboxylic acid derivatives are irradiated under microwave conditions with catalysts such as ammonium fluoride on alumina or potassium carbonate.
  • Advantages : Significantly reduced reaction times (as low as 10 minutes), higher yields (up to 90%), and cleaner reactions with fewer by-products.
  • Example : The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and esters under microwave conditions has been reported with yields exceeding 80%.

One-Pot Synthesis from Amidoximes and Carboxylic Acids

Innovative one-pot methods have been developed:

  • NaOH/DMSO Medium : Baykov et al. (2017) described a room-temperature, one-pot synthesis from amidoximes and methyl/ethyl esters in superbase medium NaOH/DMSO, achieving yields between 11% and 90% over 4–24 hours.
  • Vilsmeier Reagent Activation : Zarei M. (2017) utilized Vilsmeier reagent to activate carboxylic acids, producing 1,2,4-oxadiazoles with yields of 61–93%.

Cycloaddition of Nitrile Oxides

An alternative synthetic route involves the [3+2] cycloaddition of nitrile oxides with nitriles:

  • Method : Generation of nitrile oxides in situ from aldoximes or chloroximes, followed by cycloaddition with nitriles.
  • Limitations : Low yields, expensive catalysts (e.g., platinum complexes), and issues with regioselectivity.

Specific Strategies for Fluorophenyl-Substituted Derivatives

The synthesis of fluorinated derivatives, such as the target compound with a 4-fluorophenyl group, often employs the following tailored approaches:

Synthesis of Pyrazolyl-Substituted Oxadiazoles

  • Step 1 : Formation of 1-(4-fluorophenyl)-1H-pyrazol-4-yl intermediates via cyclocondensation of appropriate hydrazines with α,β-unsaturated ketones or aldehydes.
  • Step 2 : Conversion of the pyrazolyl intermediates into oxadiazoles through cyclocondensation with amidoximes or via nitrile oxide cycloaddition.

Use of Amidoximes Derived from Fluorophenyl Precursors

  • Preparation of Amidoximes : Reaction of fluorophenyl hydrazines with hydroxylamine hydrochloride under basic conditions.
  • Cyclization : The amidoximes are reacted with activated esters or acid chlorides under microwave irradiation or conventional reflux to afford the desired oxadiazole.

Green Chemistry Approaches

  • Mechanochemistry : Grinding amidoximes with activated acids or ester derivatives in the absence of solvents has been proposed as an environmentally friendly alternative, achieving comparable yields within shorter times.

Data Tables Summarizing Synthetic Routes

Method Starting Materials Reagents & Conditions Yield Advantages Limitations
Cyclocondensation of amidoximes with acyl chlorides Amidoximes + acyl chlorides Reflux in pyridine or THF 50–95% High yields, straightforward Harsh conditions, purification challenges
Microwave-assisted cyclization Amidoximes + esters Microwave, catalysts like K2CO3 or NH4F/Al2O3 80–90% Rapid, high-yield, eco-friendly Equipment dependency
One-pot NaOH/DMSO synthesis Amidoximes + esters Room temperature, NaOH/DMSO 11–90% Simplified, scalable Variable yields, reaction time
Vilsmeier reagent activation Carboxylic acids + amidoximes Reflux in DCM or DMSO 61–93% Good yields, mild Cost of reagents, limited scope
Cycloaddition of nitrile oxides Nitrile oxides + nitriles In situ generation, mild conditions Variable Versatile Low yields, regioselectivity issues

Research Findings and Optimization Strategies

  • Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields.
  • Green chemistry techniques such as mechanochemistry are promising for environmentally sustainable synthesis.
  • Activation of carboxylic acids via Vilsmeier reagents or coupling agents facilitates higher yields and cleaner products.
  • Substituent effects : Electron-withdrawing groups like fluorine enhance reactivity and influence biological activity, necessitating tailored synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate exhibits promising pharmacological properties. Its structure allows it to interact with biological targets effectively.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound can inhibit tumor growth. For example, derivatives of pyrazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives possess antimicrobial activity. This compound may be effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Studies indicate that similar compounds can reduce the production of pro-inflammatory cytokines .

Agrochemicals

The unique properties of this compound make it suitable for agricultural applications.

Pesticidal Activity

Research indicates that compounds with oxadiazole moieties exhibit insecticidal and fungicidal properties. This compound could be developed as a novel pesticide to control agricultural pests effectively .

Herbicidal Properties

Studies on related compounds suggest potential herbicidal activity. The ability to disrupt plant growth processes makes this compound a candidate for further development in weed management strategies .

Materials Science

The structural characteristics of this compound lend themselves to applications in materials science.

Polymer Additives

Research has explored the use of oxadiazole derivatives as additives in polymer formulations to enhance thermal stability and mechanical properties. This application could lead to the development of advanced materials with superior performance characteristics .

Dyes and Pigments

The compound's chromophoric properties suggest potential applications in dye chemistry. It may serve as a precursor for synthesizing dyes with specific absorption characteristics for use in textiles and coatings .

Case Studies and Research Findings

Application AreaFindingsSource
Medicinal ChemistryInhibitory effects on cancer cell lines; anti-inflammatory properties
AgrochemicalsEffective against pests; potential herbicide
Materials ScienceEnhances polymer stability; potential dye precursor

Mechanism of Action

The mechanism of action of Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole and oxadiazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Highlights :

  • Pyrazole ring : Contributes to π-π stacking interactions in biological systems.
  • 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability, common in drug design.
  • 1,2,4-Oxadiazole : A bioisostere for ester or amide groups, improving pharmacokinetic properties.
  • Ethyl ester : A hydrolyzable group that can serve as a prodrug or synthetic intermediate.

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate include pyrazole-oxadiazole hybrids and fluorinated heterocycles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Features
This compound C₁₄H₁₁FN₄O₃ 302.26 4-Fluorophenyl, oxadiazole-5-carboxylate Balanced lipophilicity; potential CNS activity due to fluorophenyl group.
Ethyl 3-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2,4-oxadiazole-5-carboxylate C₁₄H₁₅F₃N₄O₃ 344.29 Cyclopropyl, trifluoromethyl, ethyl linker Enhanced electron-withdrawing effects; higher metabolic resistance.
Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate C₁₃H₁₄N₂O₃ 246.26 2-Methylbenzyl Increased steric bulk; potential for improved target selectivity.
4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carbohydrazide C₂₁H₁₉FN₆O₂ 398.42 Tetrahydro-pyrimidine, carbohydrazide Dual heterocyclic system; hydrazide group enables chelation or further synthesis.

Key Observations:

Substituent Impact: The 4-fluorophenyl group in the target compound provides a balance between lipophilicity and polarity, advantageous for blood-brain barrier penetration . The ethyl linker in the cyclopropyl-trifluoromethyl analog () introduces conformational flexibility, which may improve binding to dynamic enzyme pockets .

Heterocyclic Core Variations: Replacement of the pyrazole with a tetrahydro-pyrimidine () introduces a saturated ring system, altering rigidity and hydrogen-bonding capacity .

Functional Group Modifications :

  • The carbohydrazide group in ’s compound enables metal coordination or further derivatization, expanding its utility in catalysis or chelation-based therapies .

Synthetic Accessibility :

  • The target compound’s ethyl ester group facilitates hydrolysis to a carboxylic acid, a common strategy for prodrug activation . Similar esters in analogs (e.g., ) suggest shared synthetic pathways involving cyclocondensation or nucleophilic substitution .

Notes on CAS Number Discrepancy

and list conflicting CAS numbers (1333915-48-2 vs. 1242885-75-1) for the same compound. This highlights the need for cross-referencing databases to ensure accuracy in chemical identification .

Biological Activity

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure combining an ethyl ester group, a pyrazole moiety, and a fluorophenyl substituent, which enhances its pharmacological profile. The oxadiazole ring is known for its potential in various therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C14H11FN4O3\text{C}_{14}\text{H}_{11}\text{F}\text{N}_{4}\text{O}_{3}

The presence of the oxadiazole and pyrazole rings contributes to the compound's reactivity and biological activity. The fluorinated phenyl group may improve selectivity and pharmacokinetic properties.

Biological Activities

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. The specific biological activities of this compound include:

  • Anticancer Activity : Studies have shown that this compound can interact with proteins involved in cancer pathways. Molecular docking studies suggest effective binding to targets associated with cancer cell proliferation and survival mechanisms . For example, it has been reported to increase p53 expression and activate apoptotic pathways in cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its structural components may contribute to its ability to disrupt microbial cell integrity or metabolic processes .

Case Studies

  • Cancer Cell Line Studies : In vitro studies using MCF-7 breast cancer cells revealed that this compound significantly increased apoptosis markers such as caspase-3 cleavage, indicating its potential as an anticancer agent .
  • Molecular Docking : Docking studies indicated strong hydrophobic interactions between the compound and critical amino acid residues in target proteins involved in cancer signaling pathways. This suggests that structural modifications could enhance its efficacy further .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-(phenyl)-1,2,4-oxadiazole-3-carboxylateContains a phenyl group instead of a pyrazoleAntimicrobial activity
5-(4-chlorophenyl)-1,2,4-thiadiazoleSimilar heterocyclic structureAnticancer properties
3-(pyridin-3-yloxy)-5-(phenylethynyl)-1,2,4-oxadiazoleContains a pyridine moietyAntitumor activity

This comparison highlights the unique combination of functionalities in this compound that may synergistically enhance its biological profile compared to other compounds.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves forming the pyrazole core by reacting substituted hydrazines with β-keto esters, followed by oxadiazole ring closure using hydroxylamine or nitrile oxides. For example, cyclocondensation of ethyl acetoacetate derivatives with DMF-DMA and phenylhydrazine analogs can yield pyrazole intermediates, which are further functionalized via coupling or cyclization steps . European patents describe oxadiazole formation via reaction of amidoximes with activated carboxylic acid derivatives under microwave or reflux conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns on the pyrazole and fluorophenyl rings.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch of the oxadiazole carboxylate at ~1700 cm⁻¹).
  • X-ray crystallography for unambiguous structural determination, as seen in studies of analogous pyrazole-oxadiazole hybrids .
  • Mass spectrometry (ESI/HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the typical pharmacological targets for pyrazole-oxadiazole hybrids?

Pyrazole-oxadiazole derivatives are explored for antimicrobial, antitumor, and anti-inflammatory activities. The fluorophenyl group enhances lipophilicity and bioavailability, while the oxadiazole moiety may interact with enzymes like cyclooxygenase (COX) or kinases. In vitro assays (e.g., MIC tests for antimicrobial activity) are commonly used for initial screening .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole ring formation?

Low yields often arise from incomplete cyclization or side reactions. Methodological improvements include:

  • Using Dean-Stark traps to remove water in condensation reactions.
  • Employing microwave-assisted synthesis to enhance reaction efficiency (e.g., 64% yield reported in a patent via controlled heating) .
  • Purification via silica gel chromatography with gradient elution (e.g., 25% EtOAc in petroleum ether) to isolate the product from unreacted starting materials .

Q. How should researchers resolve discrepancies between experimental and computational spectral data?

Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects, tautomerism, or crystal packing. Strategies include:

  • Performing DFT calculations (e.g., B3LYP/6-31G**) to simulate spectra under experimental conditions .
  • Validating crystal structures using SHELX software to ensure atomic positions align with spectroscopic observations .
  • Cross-referencing with high-resolution crystallographic data from analogous compounds .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound?

SAR studies require systematic modification of substituents:

  • Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to assess electronic effects on bioactivity .
  • Modify the oxadiazole carboxylate to amides or thioesters to probe hydrogen-bonding interactions .
  • Use molecular docking to predict binding affinities with target proteins (e.g., COX-2 or EGFR kinases) .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be addressed?

For disordered structures:

  • Apply SHELXL restraints to refine atom positions without overfitting .
  • Use PLATON/SQUEEZE to model solvent-accessible voids in twinned crystals .
  • Validate results against CCDC databases to ensure bond lengths and angles match literature values .

Q. What in vitro assays are suitable for evaluating the compound’s antitumor potential?

  • MTT assay against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.
  • Flow cytometry to assess apoptosis induction via Annexin V/PI staining.
  • Western blotting to detect protein biomarkers (e.g., Bcl-2, caspase-3) .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., oxadiazole cyclization) .
  • Data Validation : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag geometric outliers .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

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